Urea hydrochloride
Description
Historical Context and Evolution of Urea (B33335) Hydrochloride in Chemical Science
The study of urea itself dates back to the early 18th century, with its isolation from urine by Hilaire Rouelle and Friedrich Wöhler's landmark synthesis in 1828, which was a pivotal moment in the history of chemistry, challenging the theory of vitalism. guidechem.comscitepress.orgwikipedia.org The subsequent investigation of urea's chemical properties naturally led to the study of its salts, including urea hydrochloride. Early research focused on the basic characterization of this salt and its formation.
Over time, the applications of this compound expanded. Its ability to act as a less corrosive alternative to pure hydrochloric acid made it valuable in various industrial processes, such as metal cleaning and petroleum well acidizing. google.com In the realm of biochemistry, its denaturing effect on proteins, similar to urea, has been utilized in studies of protein folding and stability. ontosight.aicore.ac.uk
Fundamental Significance of this compound as a Model System for Acid-Base Chemistry and Salt Formation
This compound serves as an excellent model system for illustrating key concepts in acid-base chemistry and salt formation. The reaction between urea, a weak base, and hydrochloric acid, a strong acid, is a classic example of neutralization. The resulting salt, this compound, undergoes hydrolysis in aqueous solutions, a phenomenon that has been the subject of detailed study. satyensaha.comscispace.com
The protonation of urea has been a topic of significant interest. Spectroscopic studies, including Raman and NMR, have confirmed that the proton from hydrochloric acid attaches to the carbonyl oxygen of the urea molecule, not the nitrogen atoms. acs.org This finding is crucial for understanding the resonance stabilization and electron distribution within the urea molecule upon salt formation.
The study of this compound's hydrolysis provides a practical method for determining the degree of hydrolysis of a salt formed from a weak base and a strong acid. satyensaha.com By comparing the rate of a reaction catalyzed by this compound to the rate catalyzed by an equimolar solution of hydrochloric acid, researchers can quantify the extent of hydrolysis. scispace.com
Current Academic Research Landscape and Identification of Knowledge Gaps in this compound Studies
Current research continues to explore the properties and applications of this compound. Studies have investigated its use in enhancing the isolation of microorganisms like Helicobacter pylori from contaminated samples, leveraging the compound's ability to create a low pH environment that the bacterium can survive in the presence of urea. nih.gov
Despite its long history, there remain knowledge gaps in the comprehensive understanding of this compound. While the crystal structure of related and more complex urea derivatives has been determined, detailed crystallographic data for simple this compound is not as extensively documented in readily accessible literature. iucr.orgresearchgate.net Further investigation into the precise bond lengths and angles within the this compound crystal would provide deeper insights into the changes that occur upon protonation.
Furthermore, while the thermodynamic properties of urea solutions are well-studied, a more comprehensive and standardized set of thermodynamic data for this compound, including enthalpy of formation and solubility in various solvents under different conditions, would be beneficial for its application in various chemical processes. The influence of ionic strength and solvent polarity on its stability and reactivity also presents an area for further systematic investigation.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CH₅ClN₂O | independentchemical.comcymitquimica.com |
| Molecular Weight | 96.52 g/mol | cymitquimica.comcymitquimica.com |
| Appearance | White crystalline solid | cymitquimica.comindependentchemical.com |
| Solubility | Highly soluble in water | cymitquimica.com |
| CAS Number | 506-89-8 | cymitquimica.comeuropa.eu |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.ClH/c2-1(3)4;/h(H4,2,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWQTJWGWLKBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060139 | |
| Record name | Urea hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, White to slightly yellow deliquescent solid; [Merck Index] Yellowish-white odorless powder; [Redox Pty MSDS] | |
| Record name | Urea, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18581 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
506-89-8 | |
| Record name | Urea hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UREA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCE1061F6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Dynamics of Urea Hydrochloride Formation
Stoichiometric and Non-Stoichiometric Synthesis of Urea (B33335) Hydrochloride
The synthesis of urea hydrochloride is most commonly achieved through the direct mixing of urea and hydrochloric acid in an aqueous solution. google.com This reaction is characterized by a mild exotherm. google.comgoogleapis.com The stoichiometry of the reactants can be varied to produce different molar ratio preparations, with 1:1 and 1:2 (urea to HCl) being common examples. google.com
The molar ratio of urea to hydrochloric acid significantly influences the properties of the resulting solution, such as its pH and corrosivity (B1173158). Ratios can range from 1:4 to 4:1, but for many industrial applications, a ratio between 0.25 to 2 moles of urea per mole of hydrochloric acid is preferred. google.com A 1:1 molar ratio, or a slight excess of urea, is often favored as it optimizes salt formation while minimizing the corrosive nature of free hydrochloric acid. google.com
The preparation typically involves adding prilled urea to muriatic acid (commercial grade hydrochloric acid) at room temperature with stirring. google.comgoogleapis.com The resulting product can be a solution or, through cooling and evaporation, a white crystalline solid.
Table 1: Synthesis Parameters for this compound
| Molar Ratio (Urea:HCl) | Reactants | Conditions | Product Form | Key Observations |
|---|---|---|---|---|
| ~1:1 | Prilled Urea, Muriatic Acid (31.45–32.5%) | Room Temperature, Stirring | Aqueous Solution or Crystalline Solid | Mild exotherm, reduced corrosivity compared to free HCl. google.com |
| 1:2 | Urea, Hydrochloric Acid | Room Temperature, Mixing | Aqueous Solution | Higher acidity compared to 1:1 ratio. google.com |
| Variable (0.25:1 to 4:1) | Urea, Hydrochloric Acid | Room Temperature, Mixing | Aqueous Solution | Allows for tuning of pH and functional properties. google.com |
Kinetic and Thermodynamic Investigations of Urea Protonation by Hydrochloric Acid
Experimental Determination of Equilibrium Constants for Urea Protonation in Solution
The equilibrium of urea protonation in an aqueous solution can be represented as: CO(NH₂)₂ + H₃O⁺ ⇌ [CO(NH₂)₂H]⁺ + H₂O
Quantitative Raman intensity measurements of bands corresponding to urea and protonated urea have been used to determine the equilibrium constant (K) for this reaction. One study reported an equilibrium constant of K = 1.93 L·mol⁻¹. researchgate.net The equilibrium constant for the dissolution of urea in water is expressed as K = [Urea (aq)], as the concentrations of the solid and pure water are considered constant. brainly.com To determine the value of K, the concentration of aqueous urea at equilibrium is required. brainly.com
Spectroscopic Probing of Proton Attachment Sites (e.g., Carbonyl Oxygen vs. Nitrogen) During Protonation
Spectroscopic studies, including Raman, infrared, and nuclear magnetic resonance (NMR), have been crucial in identifying the site of proton attachment on the urea molecule. stackexchange.comuu.nl The evidence from these techniques consistently indicates that the proton from hydrochloric acid attaches to the carbonyl oxygen rather than one of the nitrogen atoms. stackexchange.comuu.nlstackexchange.com
Mechanistic Elucidation of this compound Formation in Aqueous and Non-Aqueous Media
In aqueous media, the formation of this compound is a straightforward acid-base reaction where the dissolved urea acts as a weak base and is protonated by the hydronium ions from the strong acid, hydrochloric acid. google.com The mechanism is influenced by the solvent's ability to facilitate proton transfer.
In non-aqueous media, the mechanism can be more complex and may involve the formation of intermediates. For instance, in a proposed mechanism for the formation of formamidine (B1211174) urea salts, which are related to this compound, the reaction involves an electrophilic adduct of an isonitrile and an acid chloride as a key intermediate. orgsyn.org While this is a more complex system, it highlights that the reaction pathway can be significantly altered by the solvent environment and the presence of other reactants. The solvent can influence reaction kinetics, for example, the rate of urea hydrolysis is affected by the hydrogen-bonding properties of the solvent. mdpi.com
Hydrolytic Behavior of this compound and its Acid-Catalyzed Reaction Kinetics
This compound, being a salt of a weak base and a strong acid, undergoes hydrolysis in aqueous solution, partially decomposing into free urea and free hydrochloric acid. scispace.com This hydrolysis is a key aspect of its chemical behavior.
Determination of the Degree of Hydrolysis and Rate Constant Measurements
The extent of hydrolysis can be determined by measuring the rate of an acid-catalyzed reaction, such as the inversion of sucrose (B13894) or the hydrolysis of methyl acetate (B1210297), in the presence of a this compound solution. scispace.comart-xy.com The rate of these reactions is proportional to the concentration of free hydrochloric acid produced by the hydrolysis of this compound. scispace.comsatyensaha.com
By comparing the rate constant of the reaction catalyzed by a this compound solution (k₁) with the rate constant of the same reaction catalyzed by an equimolar solution of pure hydrochloric acid (k₂), the degree of hydrolysis (α) can be calculated as α = k₁ / k₂. satyensaha.com
Table 2: Data on the Hydrolysis of this compound
| Method | Concentration | Temperature | Degree of Hydrolysis (α) | Reference |
|---|---|---|---|---|
| Methyl Acetate Catalysis | Normal | Not Specified | ~0.55 | Walker (1889) scispace.com |
| Methyl Acetate Catalysis | Seminormal (N/2) | 35°C | ~0.68 | Wood (1903) scispace.com |
| Sucrose Inversion | Not Specified | Not Specified | 0.620 | art-xy.com |
The rate of hydrolysis is influenced by temperature, with a slight increase in the amount of hydrolysis observed with a rise in temperature. scispace.com The kinetics of urea hydrolysis, in general, are complex and can be influenced by pH, temperature, and the presence of catalysts. researchgate.netfkit.hr
The formation of this compound is primarily achieved through the direct acid-base reaction between urea, which acts as a weak base, and the strong acid, hydrochloric acid. pressbooks.pub The fundamental reaction is represented as:
CO(NH₂)₂ + HCl → [CO(NH₂)₂(H)]⁺Cl⁻
This process is typically conducted in an aqueous solution where urea is dissolved in water, followed by the addition of hydrochloric acid. pressbooks.pub The reaction is characterized as a mild exothermic process, meaning it releases a small amount of heat and does not necessitate harsh reaction conditions. pressbooks.pubniscpr.res.in
The stoichiometry of the reactants can be varied to produce different salts of this compound. Commonly, 1:1 and 1:2 molar ratios of urea to hydrochloric acid are prepared. doubtnut.comsarthaks.com The 1:1 salt is the most frequently referenced and is formed by mixing equimolar amounts of the two components. niscpr.res.indoubtnut.com The resulting compound is a white, crystalline substance that is soluble in water. pressbooks.pub
A key aspect of the reaction dynamics is the hydrolysis of this compound in aqueous solutions. Being a salt of a weak base and a strong acid, it partially dissociates in water, leading to an equilibrium between the unhydrolyzed salt, free urea, and free hydrochloric acid. washington.eduscispace.com This equilibrium means that a solution of this compound will contain free hydrogen ions (H⁺), which are responsible for its acidic properties. washington.edu The degree of hydrolysis can be influenced by factors such as the concentration of the solution. washington.eduscispace.com For instance, a normal solution of this compound is approximately 55% hydrolyzed, meaning more than half of the salt is decomposed into free urea and free hydrochloric acid. scispace.com
The synthesis can also be carried out using hydrogen chloride gas bubbled through a solution of urea, often in a non-aqueous solvent if the anhydrous salt is desired. However, the most common and straightforward method involves the simple mixing of aqueous solutions of urea and hydrochloric acid. niscpr.res.indoubtnut.comsarthaks.com
Table 1: Synthetic Parameters for this compound Formation
| Parameter | Description | Common Conditions/Observations | References |
|---|---|---|---|
| Reactants | Urea (weak base) and Hydrochloric Acid (strong acid). | CO(NH₂)₂, HCl | pressbooks.pub |
| Solvent | Typically water, though non-aqueous solvents can be used for anhydrous forms. | Aqueous solution | pressbooks.pubdoubtnut.comsarthaks.com |
| Molar Ratios (Urea:HCl) | The ratio can be adjusted to form different salts. | 1:1, 1:2 are common. | doubtnut.comsarthaks.com |
| Reaction Type | Acid-base neutralization. | Mildly exothermic. | pressbooks.pubniscpr.res.in |
| Product | A water-soluble, white crystalline salt. | [CO(NH₂)₂(H)]⁺Cl⁻ | pressbooks.pub |
| Reaction Dynamics | In aqueous solution, the product undergoes partial hydrolysis. | Equilibrium between salt, free urea, and free HCl. | washington.eduscispace.com |
Comparative Studies of Acid Strength between this compound and Conventional Strong Acids
The acidity of this compound stems from its nature as a salt of a weak base (urea, pKₐ of the conjugate acid ≈ 0.18-0.22) and a strong acid (hydrochloric acid, pKₐ ≈ -3 to -6.3). pressbooks.pubniscpr.res.inucsd.edu In solution, the uronium ion, [CO(NH₂)₂(H)]⁺, acts as a proton donor. While it is acidic, its strength is considerably less than that of conventional strong acids like sulfuric acid, hydrochloric acid, and nitric acid.
A quantitative comparison of acid strength is best illustrated by the acid dissociation constant (Kₐ) or its logarithmic form, pKₐ. A lower pKₐ value signifies a stronger acid. ucsd.edu
Table 2: Comparative pKₐ Values of this compound and Conventional Strong Acids
| Acid | Chemical Formula | Approximate pKₐ | References |
|---|---|---|---|
| This compound (Uronium ion) | [CO(NH₂)₂(H)]⁺Cl⁻ | ~0.22 | niscpr.res.in |
| Nitric Acid | HNO₃ | ~ -1.3 to -1.4 | pressbooks.puboup.com |
| Sulfuric Acid (first dissociation) | H₂SO₄ | ~ -3.0 | pressbooks.puboup.com |
| Hydrochloric Acid | HCl | ~ -3.0 to -6.3 | pressbooks.puboup.com |
As the data indicates, this compound is a significantly weaker acid than hydrochloric acid, sulfuric acid, and nitric acid. This difference in acid strength has practical implications. For example, in acid-catalyzed reactions such as the hydrolysis of esters, the catalytic activity of this compound is lower than that of an equimolar solution of hydrochloric acid. washington.eduscispace.com This is because the concentration of free hydrogen ions in a this compound solution is reduced due to the equilibrium with the unhydrolyzed salt and free urea. washington.edu
Experiments comparing the rate of hydrolysis of methyl acetate catalyzed by normal solutions of hydrochloric acid and this compound found the rate constant for the latter to be significantly lower. washington.eduscispace.com This directly reflects the lower effective concentration of hydrogen ions and thus the weaker acidic nature of the this compound solution compared to a solution of a conventional strong acid. washington.edu Despite being weaker, this compound is often used as a safer alternative to strong acids in applications like metal cleaning, as it is less corrosive.
Compound Index
Advanced Spectroscopic and Computational Characterization of Urea Hydrochloride Systems
Vibrational Spectroscopy (Raman and Infrared) for Molecular Structure and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the molecular structure and the intricate network of hydrogen bonds within urea (B33335) hydrochloride systems. whiterose.ac.ukresearchgate.netureaknowhow.com These methods provide detailed information on the vibrational modes of the molecule, which are sensitive to changes in bonding and intermolecular interactions upon protonation and in different physical states.
Spectral Assignments and Interpretation of Urea Hydrochloride Vibrational Modes
The protonation of urea in the presence of hydrochloric acid leads to significant shifts in its vibrational frequencies, which can be observed through Raman and IR spectroscopy. sci-hub.se Upon protonation at the carbonyl oxygen, the C=O stretching vibration shifts to a lower frequency, indicating a decrease in the double bond character. sci-hub.se Conversely, the symmetric N-C-N stretching vibration shifts to a higher frequency, suggesting an increase in the C-N bond's double bond character. sci-hub.se
In a study of aqueous solutions of urea in hydrochloric acid, a strong Raman band at 1015 cm⁻¹ was assigned to the symmetrical N-C-N stretching vibration of protonated urea, a 12 cm⁻¹ shift to a higher frequency compared to neutral urea. sci-hub.se The C=O stretching vibration for protonated urea was observed around 1640 cm⁻¹, a downward shift of approximately 26-27 cm⁻¹ from neutral urea. sci-hub.se
| Vibrational Mode | Neutral Urea (cm⁻¹) | Protonated Urea (in HCl) (cm⁻¹) | Shift (cm⁻¹) | Reference |
| Symmetric N-C-N Stretch | 1003 | 1015 | +12 | sci-hub.se |
| C=O Stretch | ~1667 | ~1640 | -27 | sci-hub.se |
| NH₂ Deformation | 1625, 1650 | 1633, 1676 | higher | whiterose.ac.uk |
| C-N Stretch (in solid urea) | 1466 | 1461 (in solution) | -5 | whiterose.ac.uk |
These spectral shifts provide clear evidence for the protonation of the carbonyl oxygen in urea when in an acidic environment. sci-hub.se
Analysis of Hydrogen Bond Networks in this compound Solutions and Crystalline Forms
Hydrogen bonding plays a critical role in the structure and properties of this compound. In the solid state, urea molecules form a planar structure largely due to an extensive network of hydrogen bonds. scispace.com Vibrational spectroscopy can detect changes in this network. For instance, a new polarized Raman band observed at approximately 205 cm⁻¹ in acidic urea solutions is attributed to the symmetric stretching motion of a hydrogen bond between a water molecule and the protonated urea cation (H₂O···+HOC(NH₂)₂). sci-hub.se
The formation of hydrogen bonds between the amino groups of the guanidine (B92328) moiety and the carbonyl oxygen of the ureic group in guanylurea (B105422) hydrochloride, a related compound, leads to a polymer-like structure. researchgate.net This extensive hydrogen bonding influences the π-electron delocalization within the cation. researchgate.net While direct studies on this compound are specific, the principles of how hydrogen bonding affects vibrational spectra are transferable. The strength and geometry of these bonds influence the frequencies and intensities of the vibrational modes, particularly those involving the N-H and C=O groups. researchgate.netureaknowhow.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protonation State and Dynamic Processes
Furthermore, NMR studies can probe the dynamic behavior of urea molecules. In stretched hydrogels, for example, ¹H and ²H NMR spectra of urea reveal splitting patterns that are influenced by the exchange of protons with water and the presence of different isotopologues. nih.gov Such studies can provide insights into the rates of chemical exchange and the interactions of urea with its environment. nih.govacs.org At sufficiently high temperatures, solid-state ²H NMR indicates that urea molecules can undergo 180° jumps about their C=O bonds. psu.edursc.org
X-ray Diffraction and Neutron Diffraction Studies for Crystalline this compound Structural Determination
X-ray and neutron diffraction are the definitive methods for determining the three-dimensional atomic arrangement in crystalline solids. For urea and its derivatives, these techniques have provided precise information on bond lengths, bond angles, and the nature of intermolecular interactions. jps.or.jpmdpi.com
Neutron diffraction studies on uronium nitrate (B79036) (urea nitrate), a compound closely related to this compound, have unequivocally shown that the acidic proton is located on the carbonyl oxygen. sci-hub.se This finding was crucial in resolving earlier debates about the site of protonation. X-ray diffraction provides detailed information on the molecular conformation, packing, and hydrogen bonding in the crystal structure. mdpi.com Neutron diffraction is particularly valuable for accurately locating hydrogen atoms due to its interaction with atomic nuclei, offering a more precise description of hydrogen bond geometries. mdpi.comutwente.nl
In the crystal structure of guanylthis compound, diffraction studies revealed significant π-electron delocalization on the cation and strong intra- and intermolecular hydrogen bonding, creating a polymer-like structure where chains are linked by chloride anions and water molecules. researchgate.net Similar detailed structural insights would be expected from diffraction studies on this compound crystals.
| Technique | Key Findings for Urea and Related Compounds | Reference |
| X-ray Diffraction | Determines molecular conformation, packing, and hydrogen bonding. In guanylthis compound, it shows a polymer-like structure with extensive hydrogen bonding. | researchgate.netmdpi.com |
| Neutron Diffraction | Accurately locates hydrogen atoms. Confirmed protonation on the carbonyl oxygen in urea nitrate. Provides precise geometry of hydrogen bonds. | sci-hub.seutwente.nl |
Quantum Chemical Calculations and Ab Initio Methods for Electronic Structure and Energetics
Quantum chemical calculations and ab initio methods are indispensable for a deeper understanding of the electronic structure, stability, and reactivity of this compound systems. These computational approaches complement experimental data by providing insights that are often difficult or impossible to obtain through measurements alone. whiterose.ac.ukresearchgate.net
Minimum Energy Conformations and Optimized Geometries of Protonated Urea Species
Theoretical calculations have been instrumental in determining the most stable conformations of urea and its protonated forms. Ab initio calculations have been performed to find the optimum geometries and minimum energies for neutral urea, nitrogen-protonated urea, and oxygen-protonated urea. sci-hub.se
These calculations consistently show that protonation on the carbonyl oxygen is energetically more favorable than protonation on the nitrogen. sci-hub.se The optimized geometry for oxygen-protonated urea is in excellent agreement with the crystal structure of uronium nitrate determined by neutron diffraction. sci-hub.se Computational studies have also explored the conformational landscape of urea, revealing that the global minimum in the gas phase is a non-planar C₂ structure, while the planar C₂ᵥ conformation is a saddle point. mst.edu The energy barrier for the isomerization of substituted ureas is calculated to be in the range of 14–16 kcal/mol. nih.gov
| Species | Basis Set | Key Computational Finding | Reference |
| Neutral and Protonated Urea | 3-21G, 6-31G** | Oxygen-protonated urea is more stable than nitrogen-protonated urea. The calculated geometry of oxygen-protonated urea matches experimental data. | sci-hub.se |
| Urea Monomer | CCSD(T) | The global minimum energy conformation is a non-planar C₂ structure. | mst.edu |
| Substituted Ureas | DFT | The energetic barrier for cis-trans isomerization is significant, in the range of 14-16 kcal/mol. | nih.gov |
Electronic Properties and Charge Distribution within this compound
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and charge distribution of this compound. The protonation of the urea molecule at the oxygen atom, forming the [OC(NH2)2H]+ cation, induces a substantial redistribution of electron density throughout the molecule.
Analysis of the charge distribution reveals the complex effects of protonation. A study on the electric field gradient (EFG) at the nitrogen nuclei in protonated urea showed that protonation leads to a decrease in the non-bonded charge concentrations at the nitrogen atoms. researchgate.net Concurrently, there is an increase in the bonded electron concentration along the N-H bond directions. researchgate.net The charge distribution along the N-C bond experiences more complex fluctuations due to the combined influence of protonation and hydrogen bonding. researchgate.net
Mulliken population analysis is a common method for calculating partial atomic charges, which helps in understanding the electrophilic and nucleophilic susceptibility of different atomic sites. ijeat.org In protonated urea, the positive charge is not localized solely on the added proton but is delocalized across the molecule, primarily affecting the C=O group and the adjacent nitrogen atoms. This delocalization is crucial for the stability of the cation. Computational analyses of urea derivatives and related systems show that nitrogen atoms typically carry a negative Mulliken charge, while hydrogen atoms are positive, acting as electron acceptors. researchgate.net The precise values depend on the specific molecular environment and the computational method used. mcmaster.cagoogle.com
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also significantly altered upon protonation. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. acs.org For solid urea, DFT calculations have estimated the band gap to be approximately 2.57 eV. tsijournals.com In the protonated form, changes in molecular geometry and charge distribution modify these frontier orbitals, influencing the molecule's reactivity.
Table 1: Calculated Electronic Properties of Urea and Related Systems Note: The exact values can vary based on the computational method (e.g., DFT functional, basis set) employed.
| Property | System | Finding | Reference |
|---|---|---|---|
| Band Gap | Solid Urea | Calculated as 2.57 eV using DFT, indicating its potential as an NLO material. | tsijournals.com |
| Mulliken Atomic Charges | Urea Derivatives | Nitrogen atoms generally exhibit negative charges, while hydrogens are positive. The specific charge is sensitive to the molecular structure and environment. | researchgate.net |
| Charge Distribution | Protonated Urea | Protonation decreases non-bonded charge concentration at nitrogen nuclei and increases bonded concentration along N-H bonds. | researchgate.net |
| HOMO-LUMO Gap | Halo-Functionalized Hydrazones | Energy gaps were calculated to be around 7.2-7.3 eV, indicating high stability. | acs.org |
Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound in solution at an atomic level. These simulations provide detailed information on solvation structures, dynamic properties, and the intricate network of intermolecular interactions that govern the system's macroscopic properties.
Solvation Dynamics of this compound in Diverse Solvent Systems
MD simulations of aqueous urea solutions reveal that urea can integrate into the hydrogen-bonded network of water without causing significant disruption to the local solvent structure, even at high concentrations. ureaknowhow.comresearchgate.net However, the dynamics of the system are noticeably affected. The translational and rotational motions of both water and urea molecules slow down in solution. ureaknowhow.com The diffusion coefficient of urea is found to be significantly lower than that of bulk water. ureaknowhow.com
When ions, such as those present in this compound, are introduced, the solvation scenario becomes more complex. Classical MD simulations show that most ions, regardless of their charge or size, preferentially interact with water molecules over urea. researchgate.net The residence time of ions in the first solvation shell of water tends to increase with higher urea concentrations. researchgate.net This suggests that the urea-water mixture creates a solvation environment where ion-water interactions are more stable or long-lived.
The effect of co-solvents on the solvation of charged species in urea solutions has also been explored. For instance, in polyelectrolyte systems, urea readily solvates the polymer chains, often replacing water in the immediate solvation shell. ikifp.edu.pl This contrasts with solvents like ethanol (B145695), which are typically depleted from the vicinity of charged groups. ikifp.edu.pl The solvation free energy, which can be decomposed into electrostatic and van der Waals contributions, is a key thermodynamic parameter that explains solubility differences in various solvents. researchgate.net The dynamics of solvation, which describe the time it takes for the solvent to reorganize around a solute, are also found to be slower in the presence of urea, reflecting the increased viscosity and modified hydrogen bond network of the solution. nih.gov
Table 2: Key Findings from MD Simulations on Solvation Dynamics
| System | Key Observation | Implication | Reference |
|---|---|---|---|
| Aqueous Urea (4.0 M) | Translational, rotational, and vibrational dynamics of water are slowed down. | Urea acts as a "dynamical" structure maker, slowing solvent reorganization. | ureaknowhow.com |
| Ions in Aqueous Urea | Ions (except K+) preferentially interact with water; ion residence time in water's solvation shell increases with urea concentration. | Urea modifies the solvent environment to enhance ion-water interactions. | researchgate.net |
| Polyelectrolytes in Aqueous Urea | Urea replaces water in the solvation shell of polyelectrolytes. | Urea directly interacts with and solvates charged macromolecules. | ikifp.edu.pl |
| Coumarin 480 in Aqueous Micelles with Urea | Average solvation time first increases and then decreases with urea concentration. | Urea influences the degree of counterion dissociation and water clustering at interfaces. | nih.gov |
Simulation of Hydrogen Bonding Interactions in this compound-Containing Systems (e.g., DES)
Urea is a fundamental component (a hydrogen bond donor, HBD) in the formation of many Deep Eutectic Solvents (DES), often paired with a hydrogen bond acceptor (HBA) like choline (B1196258) chloride (ChCl). mdpi.com MD simulations of these systems provide a molecular-level picture of the hydrogen bonding that is critical to their formation and properties. The chloride ion from the HBA is a key player, forming strong hydrogen bonds with the amide protons of urea. mdpi.com
The introduction of water into these systems adds another layer of complexity. MD simulations of hydrated ChCl:Urea have shown that water molecules compete for the chloride anions. nih.gov At low water concentrations, the hydrogen bond network of the DES may even be strengthened, but as the water content increases, water molecules begin to hydrate (B1144303) the individual components, which can disrupt the eutectic structure. nih.gov In these hydrated systems, the hydrogen atoms of urea show a similar propensity to form hydrogen bonds with either the chloride ions or the oxygen atoms of other urea and water molecules. mdpi.com This competition and balance of hydrogen bonding interactions are central to the unique solvent properties of urea-containing DES.
Table 3: Hydrogen Bonding Interactions in Urea-Based DES from MD Simulations
| Interaction Type | System | Description | Reference |
|---|---|---|---|
| Urea-Anion (Cl-) | ChCl:Urea | A primary interaction responsible for disrupting the choline chloride lattice and forming the DES. The chloride ion is a strong hydrogen bond acceptor. | mdpi.com |
| Competition with Water | Hydrated ChCl:Urea | Water molecules compete with urea to form hydrogen bonds with the chloride anion. Cl- becomes preferentially hydrated by water. | nih.gov |
| Urea-Urea | ChCl:Urea | Interactions between urea molecules are reduced due to the stronger interaction with the chloride anion, contributing to the lower melting point. | mdpi.com |
| Hydrogen Bond Network | Urea-based DES | The properties of the DES are governed by a complex and tunable network of hydrogen bonds between the HBA and HBD. | frontiersin.org |
Mechanistic Studies and Catalytic Applications in Organic Synthesis
Urea (B33335) Hydrochloride as a Brønsted Acid Catalyst in Multi-Component Organic Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Urea hydrochloride serves as an effective catalyst in several such reactions, providing the necessary acidic environment to activate substrates and facilitate key bond formations. frontiersin.orgscispace.com
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). scispace.comjsynthchem.com These molecules and their derivatives are of significant pharmacological interest. scispace.comjsynthchem.com The reaction was originally performed by heating the components with a catalytic amount of a strong Brønsted acid like hydrochloric acid (HCl). scispace.comrsc.org this compound acts as an efficient and convenient acid catalyst for this transformation. jsynthchem.com
The proposed mechanism for the Biginelli reaction involves acid catalysis at key steps. jsynthchem.comrsc.org The reaction likely begins with the acid-catalyzed condensation between the aldehyde and urea to form an acyl-iminium ion intermediate. researchgate.netscispace.com This electrophilic intermediate then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine (B8664642) product. researchgate.net The entire process is facilitated by the Brønsted acid, which protonates carbonyl and imine groups, thereby increasing their electrophilicity. jsynthchem.com
Research has demonstrated the effectiveness of HCl as a catalyst, with optimal conditions often found in polar solvents like water at elevated temperatures. jsynthchem.com For instance, the reaction of benzaldehyde, urea, and ethyl acetoacetate (B1235776) using 20 mol% HCl in water at 90°C for 30 minutes can achieve high yields. jsynthchem.com
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol (B145695) | Reflux | 120 | 65 |
| 2 | Methanol (B129727) | Reflux | 120 | 60 |
| 3 | Acetonitrile (B52724) | Reflux | 90 | 70 |
| 4 | Water | 90 | 30 | 92 |
| 5 | Solvent-free | 90 | 45 | 85 |
This compound is also implicated in the synthesis of N-substituted ureas. One of the traditional methods for preparing mono-N-substituted ureas involves the reaction of an amine hydrochloride salt with a cyanate, such as potassium cyanate. njit.edu The amine hydrochloride provides the substituted amine and the acidic conditions necessary for the reaction. Similarly, this compound can serve as a reagent in reactions where both the urea moiety and an acidic catalyst are required.
The synthesis of N-substituted ureas can also proceed through the reaction of amines with isocyanates, which can be generated in situ. organic-chemistry.orgmdpi.com For instance, the Hofmann rearrangement of primary amides generates an isocyanate intermediate that can be trapped by an ammonia (B1221849) source or an amine to form ureas. organic-chemistry.org Acid catalysis can play a role in these transformations. Furthermore, methods involving the reaction of amine hydrochloride salts with carbonyldiimidazole have been developed to avoid the formation of symmetrical urea byproducts, leading to various useful compounds including ureas and other heterocycles like hydantoins. organic-chemistry.org
Beyond the Biginelli reaction, this compound's role as an acid catalyst extends to the synthesis of other nitrogen-containing heterocycles. Its ability to promote condensation and cyclization reactions makes it a valuable tool for building complex molecular architectures from simple precursors.
Investigation of Reaction Mechanisms Propelled or Influenced by this compound
The acidic nature of this compound is central to its influence on various reaction mechanisms, particularly those involving nucleophilic attacks on carbonyl groups and chlorination processes.
Nucleophilic addition to the carbonyl group of urea is a key step in many of its reactions. In an acidic medium provided by the hydrochloride component, the carbonyl oxygen of urea is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles such as amines. mdpi.com
This activation is the principle behind the synthesis of N-substituted ureas via transamidation with amines. mdpi.com The reaction between an amine and urea can proceed through two potential mechanisms in an aqueous environment: one involving the in situ formation of isocyanic acid from urea decomposition, and another involving direct nucleophilic attack on the protonated urea. mdpi.com The latter pathway is an addition-elimination mechanism where the amine attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia yield the N-substituted urea product. mdpi.com
Derivatization reactions, often used in analytical chemistry to modify an analyte for analysis, frequently employ nucleophilic addition pathways. research-solution.comresearchgate.net For compounds with active hydrogens, such as amines, acid catalysis can facilitate their reaction with derivatizing agents. research-solution.com The principle of activating a carbonyl group via protonation is a general strategy in organic chemistry to promote nucleophilic addition-elimination reactions. researchgate.net
The reaction between urea and free chlorine is critical in contexts such as swimming pool water chemistry. researchgate.netnih.gov Experimental evidence indicates that urea undergoes a series of N-chlorination steps. The initial and rate-limiting step is the formation of N-chlorourea. researchgate.netnih.gov This step appears to specifically require molecular chlorine (Cl₂) rather than hypochlorous acid (HOCl). researchgate.net In an acidic solution containing chloride ions, such as one prepared with this compound, the equilibrium between HOCl, H⁺, and Cl⁻ can generate Cl₂, thus facilitating this first chlorination.
Development of Novel Synthetic Methodologies Utilizing this compound as a Key Reagent
The properties of this compound as a stable, easy-to-handle solid acid have led to its use in novel synthetic methodologies. Its application as a replacement for corrosive and volatile acids like concentrated HCl offers significant practical advantages, including reduced equipment corrosion and lower release of hazardous fumes. google.com
One notable application is in the dissolution of water-insoluble metal salts, such as calcium carbonate scale from industrial equipment. google.com A solution of this compound can effectively dissolve these deposits through an acid-base reaction, releasing carbon dioxide. google.com
In the realm of organic synthesis, the use of solid acid catalysts is a key area of green chemistry research. This compound fits this profile, offering a recyclable and less hazardous alternative to liquid acids for reactions like the Biginelli synthesis. jsynthchem.com This opens possibilities for developing more environmentally benign protocols, potentially under solvent-free or microwave-assisted conditions, which have been shown to improve yields and shorten reaction times in related systems. nih.govarabjchem.org
Furthermore, novel methods for creating complex structures continue to be developed. For example, a "decarboxylation-urea method" has been reported for the one-pot synthesis of layered double hydroxides with controlled interlayer anions, showcasing the versatility of urea in advanced materials synthesis. acs.org While not directly using pre-formed this compound, it relies on the in situ reactions of urea, highlighting its role as a fundamental building block in innovative synthetic strategies. acs.org The development of solid-phase synthesis methods for urea-containing peptides, crucial for targeting specific biological markers, also represents a significant advancement where acid-catalyzed bond formation is key. nih.gov
Catalyst-Free and Solvent-Free Approaches in this compound-Mediated Syntheses
The progression towards sustainable chemical practices has highlighted the importance of catalyst-free and solvent-free reactions. In this context, this compound, or the in situ formation of a protonated urea species from urea and hydrochloric acid, demonstrates significant utility, particularly in multicomponent reactions like the Biginelli synthesis. These approaches minimize waste, reduce energy consumption, and simplify product purification.
Under solvent-free conditions, the reactants are typically heated together, forming a melt or a solid-state mixture that facilitates the reaction. The thermal energy provided is often sufficient to overcome the activation barrier without the need for a traditional catalyst. In some cases, a catalytic amount of acid is still employed to enhance reaction rates. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, serves as a prominent example. While traditionally performed in ethanol with a strong acid catalyst like HCl, modern variations have shown success under solvent-free conditions. ijpsr.comnih.gov
Research has demonstrated that heating a mixture of an aldehyde, ethyl acetoacetate, and urea at elevated temperatures (e.g., 90-105 °C) can produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) in good to excellent yields without any solvent or catalyst. tandfonline.comrsc.org This method relies on the intrinsic reactivity of the components at higher temperatures. In other variations, a grinding method at room temperature using just a few drops of concentrated HCl as a catalyst under solvent-free conditions has also proven effective for the Biginelli reaction, showcasing an energy-efficient and eco-friendly alternative. researchgate.net
The elimination of organic solvents not only aligns with green chemistry principles but also can lead to higher yields and shorter reaction times due to the high concentration of reactants. ijpsr.com
Table 1: Catalyst-Free and Solvent-Free Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction
This table summarizes various catalyst-free and solvent-free approaches for the synthesis of DHPMs, highlighting the substrates, conditions, and resulting yields.
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | 90 °C, Solvent-Free | 4 | 70 | tandfonline.com |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 90 °C, Solvent-Free | 4 | 92 | tandfonline.com |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 90 °C, Solvent-Free | 4 | 95 | tandfonline.com |
| Benzaldehyde | Ethyl acetoacetate | Urea | Reflux, Solvent-Free | - | 96 | ijpsr.com |
| Furfural | Ethyl acetoacetate | Urea | Reflux, Solvent-Free | - | 88 | ijpsr.com |
| Salicylaldehyde | Ethyl acetoacetate | Urea | Reflux, Solvent-Free | - | 82 | ijpsr.com |
| Benzaldehyde | Ethyl acetoacetate | Urea | Grinding, conc. HCl (cat.), Room Temp. | - | Good | researchgate.net |
Microwave-Assisted and Ultrasonic Synthesis Enhancements with this compound
The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis by offering significant reductions in reaction times, increased yields, and enhanced product selectivity. beilstein-journals.orgrsc.org These techniques are particularly effective for reactions involving polar intermediates, such as those formed in acid-catalyzed reactions with this compound.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions by direct and efficient heating of polar molecules, leading to a rapid increase in temperature and reaction rate. academie-sciences.fr In syntheses involving this compound, this technique has been successfully applied to multicomponent reactions. For instance, the Biginelli reaction can be performed by mixing an aldehyde, ethyl acetoacetate, urea, and a catalytic amount of concentrated hydrochloric acid, followed by a short period of microwave irradiation. researchgate.net This method dramatically shortens the reaction time from hours to minutes while often improving yields compared to conventional heating.
Table 2: Microwave-Assisted Syntheses Involving Urea and Acid
This table presents examples of organic syntheses enhanced by microwave irradiation, comparing them to conventional methods where applicable.
| Reaction | Substrates | Conditions | Time | Yield (%) | Reference |
| Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea, conc. HCl | Microwave | - | High | researchgate.net |
| Hydantoin Synthesis | L-phenylalanine, Potassium cyanate, then conc. HCl | Microwave, 80 °C | 15 min (cyclization) | 89 (overall) | beilstein-journals.org |
| Unsymmetrical Urea Synthesis | Aromatic acid, Amine, DPPA | Microwave | 1-5 min | Good to Excellent | acs.org |
| Monosubstituted Urea Synthesis | Various amines, KOCN, NH₄Cl | Microwave, 120 °C | 15 min | Good to Excellent | chemistryviews.org |
Ultrasonic Synthesis
Ultrasonic irradiation enhances chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets, which improve mass transfer and accelerate reaction rates. rsc.orgnih.gov
In the context of urea-based syntheses, ultrasound has been effectively used to promote the Biginelli reaction, often in the presence of a Lewis acid catalyst. nih.govut.ac.ir The use of ultrasound can lead to significantly higher yields in shorter reaction times under milder conditions compared to conventional stirring methods. For example, the synthesis of novel dihydropyrimidinones from 2-phenyl-1,2,3-triazole-4-carbaldehyde, a 1,3-dicarbonyl compound, and urea was achieved in high yields within 15-25 minutes under ultrasound irradiation, whereas conventional heating required 3-4 hours to achieve lower yields. nih.gov Similarly, the synthesis of octahydroquinazolinones from aldehydes, dimedone, and urea is significantly more efficient when catalyzed by an ultrasonically prepared catalyst compared to a non-ultrasonically prepared one, demonstrating the dual benefit of sonication in both catalyst preparation and the reaction itself. mdpi.com
Table 3: Ultrasonic-Assisted Syntheses Involving Urea
This table highlights the enhancement of urea-based multicomponent reactions using ultrasonic irradiation.
| Reaction | Substrates | Catalyst | Conditions | Time | Yield (%) | Reference |
| Dihydropyrimidinone Synthesis | 2-phenyl-1,2,3-triazole-4-carbaldehyde, Ethyl acetoacetate, Urea | Sm(ClO₄)₃ | Ultrasound | 15 min | 91 | nih.gov |
| Dihydropyrimidinone Synthesis (Conventional) | 2-phenyl-1,2,3-triazole-4-carbaldehyde, Ethyl acetoacetate, Urea | Sm(ClO₄)₃ | Stirring, 75-80 °C | 3 h | 75 | nih.gov |
| Dihydropyrimidinone Synthesis | Benzaldehyde, Ethyl acetoacetate, Urea | HoCl₃ | Ultrasound, 80 °C | 1 h | 69 | ut.ac.ir |
| Octahydroquinazolinone Synthesis | Benzaldehyde, Dimedone, Urea | 1%Pd-HPW/SiO₂ (Ultrasonically prepared) | Ultrasound | 30 min | 95 | mdpi.com |
| Octahydroquinazolinone Synthesis (Conventional) | Benzaldehyde, Dimedone, Urea | 1%Pd-HPW/SiO₂ (Non-ultrasonically prepared) | Stirring, 60 °C | 12 h | 70 | mdpi.com |
Applications in Advanced Materials Science and Chemical Processing
Deep Eutectic Solvents (DES) and Low Melting Mixtures Utilizing Urea (B33335) Hydrochloride:
Deep eutectic solvents (DES) are a class of solvents that are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). These mixtures exhibit a significant depression in their freezing point compared to their individual components, leading to the formation of a liquid at or near room temperature. Urea is a common HBD used in the formation of DES. While research on DES predominantly focuses on combinations like choline (B1196258) chloride with urea, the principles can be extended to understand the potential formation and properties of urea hydrochloride-based DES.
The formation of a deep eutectic solvent is contingent on the establishment of strong hydrogen bonding interactions between the hydrogen bond acceptor and the hydrogen bond donor. In a hypothetical this compound-based DES, urea would act as the HBD, while the chloride ion from hydrochloric acid could serve as the HBA. The formation of such a DES would involve the disruption of the crystal lattices of both urea and the solid form of hydrochloric acid (if applicable at the mixing temperature) and the subsequent formation of a new hydrogen-bonded network.
The structural characteristics of urea-based DES have been extensively studied. For instance, in the well-known choline chloride-urea (ChCl-Urea) system, the primary interactions are the hydrogen bonds between the chloride ion and the amine groups of urea. This interaction is crucial for the significant depression of the melting point; for example, a 1:2 molar mixture of choline chloride (m.p. 302 °C) and urea (m.p. 133 °C) forms a liquid with a freezing point of 12 °C wikipedia.orgnih.gov. It is plausible that a similar interaction would dominate the structure of a this compound DES, with the chloride ion being the primary hydrogen bond acceptor.
The physicochemical properties of DES are highly tunable and depend on the nature of the HBA, HBD, and their molar ratio. Key properties of interest include:
Density: Generally, the density of DES is higher than that of water.
Viscosity: Urea-based DES are typically viscous due to the extensive hydrogen bonding network. The viscosity is highly dependent on temperature, decreasing as the temperature increases.
Conductivity: The ionic conductivity of urea-based DES is generally lower than that of aqueous salt solutions but can be significant. For example, the ionic conductivity of ChCl-Urea at room temperature is approximately 0.0353 mS·cm⁻¹ mdpi.com.
Polarity: Urea-based DES are generally considered polar solvents, capable of dissolving a wide range of polar compounds.
While specific experimental data for this compound DES are scarce in publicly available literature, the properties of other urea-containing DES, such as those with choline chloride or metal chlorides, provide a basis for predicting their behavior.
Table 1: Physicochemical Properties of Selected Urea-Based Deep Eutectic Solvents
| Hydrogen Bond Acceptor | Molar Ratio (HBA:Urea) | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| Choline Chloride | 1:2 | 12 | ~1.25 | ~750 | ~0.2 |
| Zinc Chloride | 1:3.5 | 9 | ~1.67 | ~8000 | ~0.02 |
| Ethylamine Hydrochloride | 1:2 | <25 | Not Reported | Not Reported | Not Reported |
Note: The data presented are approximations from various sources and can vary with the experimental conditions, particularly water content.
Computational modeling, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT), has become an invaluable tool for understanding the structure and dynamics of DES at the molecular level acs.orgnih.gov. These methods can provide insights into the hydrogen bonding networks, spatial arrangements of the components, and the resulting macroscopic properties.
For urea-based DES, computational studies have elucidated the critical role of the hydrogen bonds between the chloride ion and the urea molecules in the formation of the eutectic mixture nih.gov. MD simulations of the choline chloride-urea system have shown that the chloride ion is strongly solvated by the NH groups of urea scite.ai. These simulations also reveal the presence of a complex, three-dimensional hydrogen-bonded network that is responsible for the unique properties of these solvents.
Force Field Development: Creating accurate force fields for this compound that can reproduce its experimental properties.
Molecular Dynamics Simulations: Running simulations of urea and hydrochloric acid mixtures at various compositions and temperatures to study the formation of the DES, its structure, and dynamic properties.
Analysis of Simulation Trajectories: Calculating radial distribution functions to understand the local structure and coordination, and analyzing hydrogen bond lifetimes and dynamics to characterize the strength and persistence of the interactions.
Phase Diagram Prediction: Using thermodynamic integration or other advanced simulation techniques to predict the phase diagram of the urea-hydrochloric acid system and identify the eutectic point.
These computational approaches would be instrumental in guiding experimental work and understanding the fundamental interactions that govern the behavior of this compound DES.
The unique properties of DES have led to their investigation in a wide range of applications. While research specifically utilizing this compound DES is limited, the applications of other urea-based DES can be considered indicative of their potential.
Extraction: Urea-based DES have been successfully employed as green solvents for the extraction of various bioactive compounds from natural sources, such as phenolics and flavonoids frontiersin.org. Their ability to form strong hydrogen bonds with target molecules can lead to high extraction efficiencies. A this compound DES, being acidic, could be particularly effective for the extraction of acid-stable compounds or for processes where pH control is important.
Electrochemistry: The electrochemical properties of urea-based DES make them suitable as electrolytes in various applications, including electrodeposition and batteries mdpi.comresearchgate.net. They offer a wide electrochemical window and good ionic conductivity. An AlCl₃-urea DES, for instance, has been explored as a non-flammable liquid electrolyte for aluminum-ion batteries, supporting high discharging voltage and high Coulombic efficiency mdpi.com. A this compound DES could potentially be used in electrochemical systems where a protic and acidic environment is required.
Catalysis: Urea-based DES can act as both solvents and catalysts in chemical reactions nih.govfrontiersin.org. The components of the DES can participate in the catalytic cycle, and the highly polar environment can influence reaction rates and selectivity. For example, choline chloride/urea has been used as a catalyst in the synthesis of various organic compounds nih.gov. An acidic this compound DES could be a promising candidate for acid-catalyzed reactions, offering a more environmentally friendly alternative to traditional acid catalysts.
Surface Chemistry, Cleaning, and Corrosion Management:
This compound has found practical applications in surface treatment, particularly in the dissolution of insoluble metal salts and as a component in cleaning formulations. Its effectiveness stems from its acidic nature and its ability to form soluble complexes.
This compound is effective in dissolving water-insoluble metal salts, such as calcium carbonate (CaCO₃), which is a common component of scale and fouling deposits. The dissolution mechanism is primarily based on the acidic properties of this compound in aqueous solution.
In water, this compound dissociates to provide a source of hydronium ions (H₃O⁺) and chloride ions (Cl⁻), along with urea. The hydronium ions then react with the carbonate ions from the insoluble salt in a classic acid-base reaction:
Dissociation of this compound: CO(NH₂)₂·HCl + H₂O ⇌ CO(NH₂)₂ + H₃O⁺ + Cl⁻
Reaction with Calcium Carbonate: CaCO₃(s) + 2H₃O⁺(aq) → Ca²⁺(aq) + H₂CO₃(aq) + 2H₂O(l)
Decomposition of Carbonic Acid: H₂CO₃(aq) → H₂O(l) + CO₂(g)
The corrosivity (B1173158) of this compound solutions is a critical factor in their application, particularly when in contact with metallic surfaces.
Stainless Steel: this compound solutions are generally considered effective for cleaning stainless steel surfaces google.com. The acidic nature of the solution helps to remove scale and other deposits. In the context of urea production, specialized "urea grade" stainless steels, such as 310MoLN and 316L modified, are used to withstand the corrosive environment at high temperatures and pressures, which involves ammonium (B1175870) carbamate lkalloy.comcorrosionpedia.com. At lower temperatures and in cleaning applications, the corrosivity of this compound towards standard stainless steel grades is manageable, especially when compared to uncomplexed hydrochloric acid.
Table 2: Summary of Corrosive Effects of Urea and this compound on Different Substrates
| Substrate | Corrosive Agent | Conditions | Observed Effect |
| Stainless Steel | Urea (at high temp.) | High temperature and pressure (urea production) | Can be corrosive, requires specialized alloys |
| Stainless Steel | This compound | Cleaning applications (ambient temp.) | Effective for cleaning, less corrosive than HCl |
| Aluminum | Urea | Aqueous solution | No significant corrosive or inhibitive effect observed |
| Aluminum | This compound | Cleaning applications (ambient temp.) | Corrosive, can cause blackening of the surface |
Research on Corrosion Inhibitors and Stabilizers for this compound-Based Cleaning Formulations
This compound solutions are recognized for their efficacy as cleaning agents, particularly for removing mineral scale and metal oxides from various surfaces. google.comchemworld.com However, their acidic nature, stemming from the salt of a weak base (urea) and a strong acid (hydrochloric acid), necessitates the inclusion of corrosion inhibitors, especially when cleaning metal surfaces susceptible to acid attack, such as aluminum. google.com Research has focused on identifying compatible and effective inhibitors and stabilizers to create balanced formulations that maximize cleaning power while protecting the integrity of the treated materials. google.comnih.gov
The use of this compound as a replacement for traditional phosphate-based cleaners is driven by environmental concerns. google.com While effective on stainless steel, this compound can cause blackening and corrosion on aluminum surfaces. google.com To counteract this, specific corrosion inhibitors have been investigated. Butyne-based compounds, particularly 1,4-butynediol, have shown significant efficacy in preventing aluminum corrosion in this compound solutions. google.com Propargyl alcohol has also been noted for its inhibitory properties. google.comjustia.com
In addition to corrosion inhibitors, stabilizing agents are incorporated into these cleaning formulations. Ethylamines, such as monoethanolamine, are used as adjunct stabilizers. google.com The formulation is a complex mixture designed for performance and stability, often including surfactants to aid in cleaning. google.comgoogle.com These additives, however, are not typically sufficient on their own to prevent the corrosion of sensitive metals. google.com Therefore, the specific inclusion of a corrosion inhibitor like a butyne derivative is crucial for applications involving materials such as aluminum or in transportation, including railway cars with polycarbonate-glazed acrylic windows, which also must not be damaged by the cleaning solvent. google.com
Example Composition of an Inhibited this compound Cleaning Solution
| Component | Volume Percentage (%) | Primary Function |
|---|---|---|
| This compound | 15 - 70% | Primary Cleaning Agent |
| Surfactant (Amphoteric and/or Nonionic) | 3 - 15% | Surface Wetting, Soil Lifting |
| Butyne-Based Corrosion Inhibitor | 0.2 - 2% | Corrosion Prevention (esp. for Aluminum) |
| Monoethanolamine | 1 - 5% | Stabilizer |
| Water | Balance | Solvent |
This table illustrates a typical formulation range for a water-based this compound cleaning solvent designed for bare metal surfaces. google.com
Biomolecular Interactions and Protein Chemistry:
While this compound is a specific salt, the extensive body of research into protein denaturation focuses on the effects of its constituent molecule, urea, often in comparison with guanidinium hydrochloride (GdmCl). acs.orgacs.org this compound in an aqueous solution provides urea molecules and an acidic environment. Urea is a well-established chaotropic agent, meaning it disrupts the structure of water, which in turn affects the stability of macromolecules like proteins. nih.govnih.gov
Thermodynamics of Protein Unfolding Induced by this compound
The study of protein stability and folding is often conducted by inducing denaturation with chemical agents like urea and observing the thermodynamic changes. acs.orgnih.gov The process of unfolding a protein's native, folded structure into a denatured, unfolded state can be described by the Gibbs free energy of unfolding (ΔG). A key method for analyzing this is the linear extrapolation model (LEM), where the free energy of unfolding is plotted against denaturant concentration. acs.orgacs.org
Research comparing urea and guanidinium hydrochloride has shown that for many proteins, the free energy of unfolding estimated using LEM for GdmCl-induced unfolding is often significantly higher than the value obtained from urea-induced unfolding. acs.orgacs.org This discrepancy suggests that while LEM is generally applicable for urea-induced unfolding, it may not be valid for GdmCl. acs.orgacs.org The dependence of the Gibbs energy of transfer for model compounds into aqueous urea solutions is a linear function that extrapolates to the origin, satisfying the conditions for the validity of LEM. acs.org This is not the case for GdmCl. acs.org This indicates that urea provides a more reliable measure of the true protein stability when using this common analytical method. acs.org
Thermodynamic Stability of Ubiquitin via Denaturant-Induced Unfolding
| Parameter | Urea-Induced Unfolding | GdmCl-Induced Unfolding | Calorimetric Data (Reference) |
|---|---|---|---|
| Gibbs Energy of Stabilization (ΔG(H₂O)) | 13.5 kJ/mol | 27.5 kJ/mol | ~14 kJ/mol |
This table compares the Gibbs energy of stabilization for the protein ubiquitin at pH 2.0, as determined by the Linear Extrapolation Model (LEM) analysis of urea- and GdmCl-induced unfolding, against the "true" value from calorimetry. The value from urea is in close agreement with the calorimetric data, unlike the value from GdmCl. acs.org
Investigation of Chaotropic Effects of this compound on Protein Conformation and Stability
The mechanism by which urea denatures proteins has been a subject of extensive study. The classical explanation is the "indirect" or chaotropic model. nih.govnih.gov In this model, urea is believed to disrupt the highly structured, hydrogen-bonded network of water molecules. nih.govresearchgate.net This disruption weakens the hydrophobic effect, which is a major driving force for protein folding that causes nonpolar amino acid side chains to bury themselves in the protein's core, away from water. By making the aqueous solvent more favorable to these nonpolar groups, urea facilitates the exposure of the protein's hydrophobic core and leads to unfolding. nih.gov
However, more recent research, including molecular dynamics simulations and crystallographic studies, has provided strong evidence for a more "direct" interaction mechanism. nih.govnih.govkeaipublishing.com This model posits that urea molecules directly interact with the protein. nih.gov Specifically, urea can form hydrogen bonds with polar residues and, crucially, with the peptide backbone, effectively competing with the intra-protein hydrogen bonds that stabilize the native secondary and tertiary structures. nih.govnih.gov Crystal structures of proteins in high concentrations of urea have shown urea molecules replacing water molecules and forming direct hydrogen bonds with the protein. nih.gov It is now widely believed that urea's denaturing ability arises from a combination of these direct and indirect effects. nih.gov
Methodological Considerations for Mitigating Denaturation Effects in Protein Studies
In certain biological contexts, organisms must function in high concentrations of urea. For instance, some marine animals use osmolytes like urea to maintain cellular volume. nih.gov These organisms have evolved a counteracting mechanism to protect their proteins from urea's denaturing effects. A key molecule in this process is trimethylamine N-oxide (TMAO), which acts as a chemical chaperone. nih.gov
The study of TMAO provides a methodological framework for mitigating urea's effects in protein studies. Molecular dynamics simulations have shown that TMAO does not primarily work by binding directly to the protein. Instead, its protective effect is largely indirect:
Solvent Structuring: TMAO molecules enhance the structure and strength of the water-water hydrogen bond network. This strengthened water structure reinforces the hydrophobic effect, discouraging the protein from unfolding. nih.gov
Urea Interaction: TMAO decreases direct urea-protein interactions while strengthening urea-water interactions. This effectively sequesters urea molecules, making them less available to attack the protein's structure. nih.gov
This counteraction mechanism highlights a strategy for stabilizing proteins in the presence of denaturants. By introducing cosolvents that favorably order the solvent environment, the denaturing pressure of agents like urea can be significantly reduced. nih.gov
Environmental Remediation and Industrial Effluent Treatment:
Application of this compound in Neutralization of Alkaline Waste Streams and pH Adjustment
This compound serves as an effective and safer alternative to strong acids like hydrochloric or sulfuric acid for the neutralization of alkaline waste streams and for general pH adjustment in various industrial processes. google.comgoogle.com Its solid, salt form makes it less hazardous and easier to handle than fuming mineral acids. google.com
A significant application is in the treatment of effluent from paper manufacturing and recycling. google.com These processes often use calcium carbonate as a filler and opacifying agent, which results in an alkaline effluent with a high content of suspended solids. google.com This effluent cannot be directly discharged due to its high pH and solids content. This compound is used to dissolve the suspended calcium carbonate, forming soluble calcium chloride, water, and carbon dioxide, while simultaneously neutralizing the alkalinity. google.com This process clarifies the water and lowers the pH to a more neutral range suitable for discharge. google.com
Beyond the paper industry, this compound is used for pH adjustment in textile treatment baths and other industrial processing waters. google.comjustia.com Its ability to act as a strong acid in solution while being less corrosive to equipment than hydrochloric acid itself makes it a versatile agent for pH control. google.com The molar ratio of urea to hydrochloric acid can be adjusted to tailor the properties of the resulting salt for specific applications. google.com
Composition for Industrial pH Adjustment and Carbonate Solubilization
| Component | Weight Percentage (wt %) | Primary Function |
|---|---|---|
| Hydrochloric Acid (HCl) | 55% | Acidic Component |
| Urea | 42% | Stabilizer / Weak Base Component |
| Corrosion Inhibitor Package* | <1% | Corrosion Prevention |
| Other Additives (alcohols, ketones, etc.) | <1% | Performance Enhancement |
This table shows the components of a specific this compound-based composition designed for various industrial applications, including pH adjustment and scale removal. The inhibitor package can include compounds like complex substituted keto-amine-hydrochloride and propargyl alcohol. justia.com
Research on this compound for Biofouling Control and Membrane Cleaning Technologies.
Biofouling, the undesirable accumulation of microorganisms on surfaces, poses a significant challenge in various industrial and medical applications, particularly in membrane-based water treatment systems like reverse osmosis (RO). The formation of biofilms on membrane surfaces leads to a decline in performance, increased energy consumption, and a shorter membrane lifespan. Consequently, effective chemical cleaning strategies are crucial for maintaining the efficiency of these systems. Research has increasingly focused on the application of urea in conjunction with hydrochloric acid, a combination central to the action of this compound, as a potent agent for biofouling control and membrane cleaning.
Detailed Research Findings
Recent studies have demonstrated that a cleaning protocol involving urea followed by a hydrochloric acid rinse is not only as effective as conventional cleaning methods using sodium hydroxide (B78521) (NaOH) and HCl but, in some aspects, superior. nih.govresearchgate.netmdpi.com A key advantage of the urea-based method is its enhanced ability to solubilize organic foulants and remove the surface fouling layer. nih.govmdpi.com
One pilot-scale study directly compared the cleaning efficacy of a standard alkali/acid protocol (NaOH + HCl) with a concentrated urea solution followed by an acid rinse on fouled 8-inch spiral-wound RO membrane modules. The results indicated that the urea-based cleaning was more effective at improving membrane permeability. nih.govmdpi.com While the conventional method did not improve the permeate flux, urea cleaning resulted in a 5% increase. mdpi.com This improvement is attributed to the superior ability of urea to dissolve and remove biomass adhered to the membrane surface. mdpi.com
Furthermore, the total organic carbon (TOC) content in the HCl rinse solution after the urea treatment was found to be an order of magnitude greater than that in the HCl rinse following the standard alkali cleaning. nih.govmdpi.com This suggests a significantly higher removal of biomass with the urea-based method. nih.govmdpi.com Visual inspection through scanning electron microscopy (SEM) and analysis via Fourier-transform infrared spectroscopy (FTIR) have corroborated these findings, showing a cleaner membrane surface with a lower concentration of organic compounds after the urea treatment. mdpi.com
The following interactive data table summarizes the comparative performance of Urea/HCl and NaOH/HCl cleaning after six cleaning cycles, as reported in the literature.
| Performance Metric | NaOH/HCl Cleaning | Urea/HCl Cleaning |
| Feed Channel Pressure Drop Reduction | 35% | 41% |
| Total Organic Carbon Reduction | 50% | 70% |
| EPS Proteins Reduction | 30% | 40% |
| Protein-like Matter Peak Intensity Reduction | 40% | 66% |
Research has also explored the optimization of the urea cleaning process. It has been found that the cleaning efficiency is enhanced with increasing urea concentration and temperature. nih.gov For instance, a significant reduction in chemical oxygen demand (COD), indicating foulant removal, was achieved at urea concentrations above 700 g/Lwater and temperatures above 30 °C. nih.gov
An important finding from microbial community analysis is that urea cleaning does not appear to select for key biofouling bacteria, such as those from the Sphingomonadaceae and Xanthomonadaceae families, which are known to survive conventional chemical cleaning. This suggests that urea-based cleaning may delay the regrowth of biofilms by not favoring the proliferation of resilient, adhesive EPS-producing bacteria. researchgate.net
Environmental Implications and Green Chemistry Integration of Urea Hydrochloride
Life Cycle Assessment and Environmental Footprint Analysis of Urea (B33335) Hydrochloride Production and Utilization
The environmental footprint of urea hydrochloride utilization is linked to its applications, such as in cleaning agents and as a descaling agent. nih.govixom.com When used, it can be released into the environment. chemos.de While urea itself is relatively non-toxic, its hydrolysis in water produces ammonia (B1221849) and carbon dioxide. pcc.eudtic.mil The resulting ammonia can contribute to nitrogen loading in waterways, and under certain conditions, can be converted to nitrous oxide, a potent greenhouse gas. researchgate.net
Interactive Data Table: Life Cycle Stages of Urea Production and Associated Environmental Considerations
| Life Cycle Stage | Key Activities | Major Environmental Considerations |
| Materials Preparation | Extraction and transportation of raw materials (e.g., natural gas, coal) for ammonia and CO2 production. | Energy consumption, greenhouse gas emissions. mdpi.com |
| Synthesis | Reaction of ammonia and carbon dioxide to form urea. | High energy consumption, significant greenhouse gas emissions. mdpi.comfaidelhi.org |
| Waste Treatment | Management of process wastes. | Energy consumption, potential for water pollution if not properly treated. mdpi.com |
| Utilization | Use in various applications. | Release to the environment, potential for hydrolysis to ammonia and CO2. chemos.depcc.eu |
| End-of-Life | Disposal of containers and residual product. | Waste management, potential for soil and water contamination. chemos.de |
Application of Green Chemistry Principles in the Synthesis of this compound.tandfonline.compaperpublications.org
The synthesis of this compound traditionally involves the reaction of urea with hydrochloric acid. cymitquimica.comsydneysolvents.com.au Applying the principles of green chemistry to this process aims to reduce its environmental impact. imist.mapcc.eu
Strategies for Waste Minimization and Maximizing Atom Economy in this compound Production.tandfonline.compaperpublications.org
The core reaction for forming this compound from urea and hydrochloric acid is an addition reaction, which inherently has a high atom economy, a key principle of green chemistry. acs.org In an ideal scenario, all atoms of the reactants are incorporated into the final product.
However, waste can be generated from side reactions, purification processes, and unreacted starting materials. Strategies to minimize waste include optimizing reaction conditions (temperature, pressure, and stoichiometry) to maximize the yield of this compound and reduce the formation of byproducts. paperpublications.org The use of catalytic processes, where applicable, can also enhance selectivity and reduce waste. paperpublications.org
Recent research into urea synthesis, while not specific to this compound, highlights pathways with high atom economy, such as the direct synthesis from methanol (B129727) and amines, producing only hydrogen as a byproduct. acs.orgorganic-chemistry.org While not a direct synthesis of this compound, these advancements in urea production could lead to greener feedstocks for its subsequent conversion.
Research into Safer Solvents and Enhanced Energy Efficiency for this compound Manufacturing Processes.tandfonline.compaperpublications.org
Research into enhancing energy efficiency in urea production focuses on several areas:
Process Intensification: Developing more efficient reactors and separation units to reduce energy consumption. fertilizerseurope.comgoogle.com
Catalysis: The use of more effective catalysts can lower reaction temperatures and pressures, thereby reducing energy input. nih.gov
Heat Integration: Recovering and reusing waste heat within the manufacturing plant. faidelhi.org
For the synthesis of this compound itself, if solvents other than water are required for specific applications or formulations, green solvent selection guides can be used to identify less hazardous alternatives to traditional organic solvents. mdpi.comwhiterose.ac.uk
Studies on the Degradation Products and Environmental Fate of this compound in Various Compartments.researchgate.netgoogle.com
Once released into the environment, this compound is expected to dissociate into urea and hydrochloric acid in the presence of water. sydneysolvents.com.auwessexchemicalfactors.co.uk The environmental fate is then determined by the behavior of these individual components.
Hydrochloric acid will be neutralized by the natural alkalinity of soil and water. Urea, on the other hand, undergoes hydrolysis, a process that can be accelerated by the enzyme urease, which is commonly found in soil and water. dtic.mil This hydrolysis produces ammonia and carbon dioxide. pcc.eudtic.mil
The fate of the resulting ammonia is varied:
It can be taken up by plants as a nutrient. wikipedia.org
It can be converted by soil bacteria into nitrates, another plant nutrient. wikipedia.org
It can be released into the atmosphere.
Excess ammonia can contribute to the eutrophication of water bodies.
The rate of urea hydrolysis is influenced by factors such as temperature and pH. dtic.mil While information on the specific degradation of this compound as a single entity is limited, the degradation pathways of its components are well-understood.
Interactive Data Table: Environmental Fate of this compound Components
| Component | Environmental Compartment | Degradation Process | Potential Products |
| Urea | Soil, Water | Enzymatic hydrolysis (urease) | Ammonia, Carbon Dioxide |
| Hydrochloric Acid | Soil, Water | Neutralization | Chloride salts, Water |
| Ammonia | Soil, Water, Air | Nitrification, Volatilization, Plant uptake | Nitrates, Atmospheric ammonia |
Development of Regulatory Frameworks and Safer Chemical Assessments for this compound.taylorfrancis.com
This compound is subject to various regulations globally due to its corrosive nature. ixom.comchemos.de It is classified as a hazardous substance and as dangerous goods for transport. ixom.comdep.state.pa.us
Several international and national bodies have established frameworks for the assessment and management of chemicals. These include:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe: this compound is registered under REACH, and information on its properties and hazards is available through the European Chemicals Agency (ECHA). europa.eu
EPA (Environmental Protection Agency) in the United States: The EPA regulates this compound under the Toxic Substances Control Act (TSCA). nih.govepa.gov It is also part of the EPA's Safer Choice program, where it has been verified to be of low concern based on modeled and experimental data. nih.gov
Australian Industrial Chemicals Introduction Scheme (AICIS): In Australia, there are specific information requirements for the importation or manufacture of urea monohydrochloride. nih.govixom.com
New Zealand EPA: In New Zealand, urea monohydrochloride does not have individual approval but can be used as a component in products under a group standard. nih.gov
These regulatory frameworks aim to ensure the safe handling, use, and disposal of this compound by requiring manufacturers and importers to provide data on its potential risks to human health and the environment. Safer chemical assessments, like those conducted by the EPA's Safer Choice program, help to identify and promote the use of chemicals with better environmental and health profiles. nih.gov
Advanced Analytical Techniques for Characterization and Monitoring of Urea Hydrochloride Systems
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of urea (B33335) and its derivatives, including urea hydrochloride. tandfonline.com Its adaptability allows for the development of robust methods for various applications, from pharmaceutical manufacturing to environmental monitoring. nih.gov The validation of these methods is critical to ensure they are reliable and reproducible, with performance characteristics such as specificity, linearity, accuracy, precision, and robustness being rigorously evaluated against predefined criteria. nih.govresearchgate.net
Separating and quantifying this compound in complex matrices, such as biological fluids, animal feed, or industrial process streams, presents analytical challenges due to potential interferences. tandfonline.comscirp.org HPLC methods are particularly well-suited to overcome these challenges. For instance, a new HPLC-UV method was developed to separate urea from its common impurities like biuret, cyanuric acid, and triuret, which is crucial for its use in biopharmaceutical processes. nih.govresearchgate.net
Often, direct analysis is difficult, and a derivatization step is employed to enhance chromatographic retention and detectability. A common derivatizing agent is xanthydrol, which reacts with urea to form a product that can be easily separated and quantified. sigmaaldrich.comresearchgate.net For example, methods have been validated for determining urea in compound feed, pet food, and yeast using HPLC after derivatization. tandfonline.comresearchgate.net These methods demonstrate high precision and accuracy across a wide range of concentrations. tandfonline.com
The choice of the stationary phase and mobile phase is critical for achieving successful separation. Reversed-phase columns, such as C18, are frequently used. ijnrd.orgagriculturejournals.cz Isocratic or gradient elution programs with mobile phases typically consisting of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727) are optimized to resolve the urea derivative from matrix components. tandfonline.comijnrd.org
Table 1: Example of HPLC Method Parameters for Urea Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | HYPERSIL ODS C18 (250 nm x 4.6 mm) ijnrd.org | Shim-pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile:Methanol:0.05M KH2PO4 (40:35:25 v/v) ijnrd.org | 0.01 mol/L Phosphoric Acid Solution researchgate.net |
| Flow Rate | 1.0 mL/min ijnrd.org | 0.80 mL/min researchgate.net |
| Detection | UV at 225 nm ijnrd.org | Fluorescence (Post-column derivatization) researchgate.net |
| Retention Time | 5.521 min (Imidazolidinyl urea) ijnrd.org | 3.0 min (Urea) tandfonline.com |
This table is generated based on data from multiple sources to illustrate typical HPLC conditions.
To achieve the high sensitivity and specificity required for trace-level analysis, HPLC systems are often coupled with advanced detectors like fluorescence (FLD) and mass spectrometry (MS). tandfonline.com
Fluorescence Detection (HPLC-FLD): After derivatization with a fluorogenic reagent like xanthydrol, urea can be detected with high sensitivity using a fluorescence detector. sigmaaldrich.comdeakin.edu.au The derivatization produces N-9H-xanthen-9-ylurea, a fluorescent compound, which allows for quantification at very low levels after chromatographic separation. researchgate.netdeakin.edu.au This method has been successfully applied to determine urea in complex samples like urine and wine, with a reported limit of detection (LOD) as low as 5 x 10⁻⁸ M. researchgate.netdeakin.edu.au Validated HPLC-FLD methods for feed analysis have shown LODs of 2 mg/kg and limits of quantification (LOQ) of 7 mg/kg, proving to be a reliable and cost-effective alternative to mass spectrometry. tandfonline.comresearchgate.net
Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), provides unparalleled specificity and sensitivity. nih.gov LC-MS/MS methods have been developed for the determination of urea in various matrices, including milk and feed. tandfonline.com These methods often involve isotope dilution for accurate quantification. scirp.org Despite urea's simple structure yielding only one specific mass transition, LC-MS/MS is highly effective, with a reported LOD of 3 mg/kg and LOQ of 8 mg/kg in feed analysis. tandfonline.comnih.gov High-resolution mass spectrometry (HRMS) has also been used to quantify low levels of urea in pet food, successfully overcoming the interferences that plague colorimetric methods. scirp.org
Table 2: Performance Characteristics of HPLC Methods with Advanced Detectors for Urea Analysis
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rates | Reference |
|---|---|---|---|---|
| HPLC-FLD | 2 mg/kg | 7 mg/kg | 86% to 105% | tandfonline.comnih.gov |
| LC-MS/MS | 3 mg/kg | 8 mg/kg | 86% to 105% | tandfonline.comnih.gov |
| HPLC-FLD | 0.003 mg/L (5x10⁻⁸ M) | Not Specified | Not Specified | researchgate.netdeakin.edu.au |
Spectrophotometric and Colorimetric Methods for Urea and this compound Detection
Spectrophotometric and colorimetric methods are among the most established techniques for urea determination. researchgate.net They are often favored for their simplicity and low cost. researchgate.net The official method in the European Union for determining urea in animal feed is a spectro-colorimetric method. tandfonline.com
These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the urea concentration. A widely used reagent is p-dimethylaminobenzaldehyde (DMAB), which reacts with urea in the presence of acid to form a yellow-green colored product with maximum absorbance around 420 nm. scribd.com Another approach involves the addition of an excess of bromate (B103136) to urea in an acidic medium, followed by the determination of the residual bromine and chlorine by their reaction with methyl orange, with absorbance measured at 505 nm. researchgate.net This method has been applied to dermatological products and cosmetics, with a linear range of 6 - 90 µg/mL. researchgate.net
Despite their utility, these methods can suffer from a lack of specificity. In complex matrices like pet food, which contain significant levels of free amino acids, spectro-colorimetric methods have been shown to overestimate urea content and produce false-positive results. tandfonline.comscirp.org Liquid chromatographic analysis of the extracts used in the colorimetric method confirmed that interfering compounds were responsible for the inaccurate quantification. scirp.org
Electrochemical and Voltammetric Approaches for Concentration and Purity Determination
Electrochemical methods offer a powerful alternative for the determination of urea, providing high sensitivity and often requiring minimal sample preparation. tandfonline.commdpi.com These techniques measure changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the analyte.
Cyclic voltammetry has been used to study the interactions between dopamine (B1211576) hydrochloride and urea. tandfonline.comx-mol.net While this study focused on the hydrogen bonding between the two molecules, it demonstrates the applicability of voltammetric techniques to systems containing both urea and a hydrochloride salt. tandfonline.comx-mol.net The experiments showed that as the concentration of urea increased, the oxidation peak potential of dopamine hydrochloride shifted, indicating an interaction that can be measured electrochemically. tandfonline.com
Other research has focused on the direct electrooxidation of urea. One method uses a dimensionally stable anode (DSA) for the indirect quantification of urea via linear sweep voltammetry (LSV). mdpi.com In this system, electrogenerated active chlorine species react with urea. The decrease in the cathodic peak current, which corresponds to the consumption of the chlorine species, is linearly related to the urea concentration. mdpi.com Another approach utilizes a modified gold electrode with an immobilized enzyme (urease). The enzyme catalyzes the hydrolysis of urea, and the resulting ammonium (B1175870) is electrooxidized, generating a current measured by differential pulse voltammetry that is proportional to the urea concentration. researchgate.net Electrocatalysts based on nickel foam and nickel hydroxide (B78521) have also been investigated for the simultaneous electrooxidation of urea and creatinine, which is relevant for wastewater remediation and portable dialysis applications. chemrxiv.org
Table 3: Overview of Electrochemical Methods for Urea Determination
| Technique | Electrode System | Principle | Measured Parameter |
|---|---|---|---|
| Cyclic Voltammetry | Glassy Carbon Electrode tandfonline.com | Measures potential shifts due to hydrogen bond formation between dopamine hydrochloride and urea. tandfonline.com | Oxidation/Reduction Peak Potentials tandfonline.com |
| Linear Sweep Voltammetry | DSA (Ti/RuO₂-TiO₂-SnO₂) mdpi.com | Indirect determination via reaction with electrogenerated active chlorine. mdpi.com | Cathodic Peak Current Intensity mdpi.com |
| Differential Pulse Voltammetry | Urease-modified Gold Electrode researchgate.net | Measures oxidation of ammonium produced by enzymatic hydrolysis of urea. researchgate.net | Oxidation Current researchgate.net |
This table summarizes the principles of different electrochemical approaches based on the cited literature.
Development of Novel In-situ and Real-time Analytical Methodologies for Process Control and Pollution Prevention
The development of in-situ and real-time analytical methods is a key goal of Process Analytical Technology (PAT). nih.gov These techniques allow for continuous monitoring of chemical processes, providing immediate feedback that enables tighter control over reaction conditions, thereby maximizing product yield and minimizing the formation of impurities and pollutants. mt.comresearchgate.net
For systems involving this compound, spectroscopic methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly promising for in-situ applications. nih.govnih.gov These methods are non-destructive and can often be implemented using fiber-optic probes inserted directly into a reaction vessel or process stream. mt.com
In-situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a powerful tool for monitoring the concentration of key reactants, intermediates, and products in real-time. mt.com By tracking the unique infrared fingerprint of each molecule, researchers can gain insights into reaction kinetics and mechanisms. nih.gov This continuous data stream allows for the proactive control of process parameters to ensure the reaction remains in an optimal state. mt.com
Raman Spectroscopy: Raman spectroscopy is another valuable technique for real-time process monitoring. metrohm.com It is highly selective for different chemical species and can analyze both solid and liquid phases simultaneously. nih.gov Raman is particularly useful for monitoring polymorphic transitions, crystallization processes, and determining reaction endpoints in real-time. nih.govmetrohm.com Portable Raman systems have been demonstrated for quantifying urea concentrations in various solutions. metrohm.com
These real-time monitoring techniques overcome the limitations of traditional offline analysis, such as time delays and the risks associated with sampling hazardous reactions. nih.gov By providing a continuous "video" of the chemical process, they facilitate a deeper understanding and more robust control, which is essential for modern chemical manufacturing and pollution prevention. mt.com
Concluding Remarks and Prospective Research Avenues
Future Directions in the Synthesis and Derivatization of Urea (B33335) Hydrochloride
The foundational synthesis of urea hydrochloride, a straightforward acid-base reaction between urea and hydrochloric acid, is well-established. google.comgoogleapis.com Future research, however, is trending towards more sophisticated and controlled methodologies, including mechanochemistry, which offers a solvent-free route to urea derivatives. beilstein-journals.org
Prospective research in synthesis will likely focus on:
Green Chemistry Approaches: Developing synthetic routes that minimize solvent use and energy consumption is a key goal. rsc.org High-temperature water has been explored as a unique, catalyst-free medium for urea aquathermolysis, showcasing a move towards more environmentally benign processes. rsc.org
Novel Derivatization Strategies: The urea functional group is a versatile scaffold for creating a vast array of derivatives with tailored properties. nih.gov Future work will expand on the synthesis of complex derivatives for specific applications, such as:
Medicinal Chemistry: Creating derivatives with enhanced biological activity for use as anticancer, antibacterial, or antiviral agents. nih.govontosight.aiontosight.ai The synthesis of chloroquine-urea derivatives, for example, has shown potential in developing new antitumor compounds. srce.hr
Materials Science: Designing derivatives for incorporation into polymers, resins, and adhesives. ontosight.aiontosight.ai A notable example is the synthesis of formamidine (B1211174) urea salts from substituted ureas, isocyanides, and acid chlorides. orgsyn.org
The table below summarizes established and novel synthetic approaches for urea-based compounds.
| Synthesis / Derivatization Method | Reactants | Key Features | Resulting Compound(s) | Reference(s) |
| Acid-Base Reaction | Prilled Urea, Muriatic Acid (HCl) | Simple, exothermic mixing at room temperature. google.comgoogleapis.com | This compound (1:1 or 2:1 salt) | google.comgoogleapis.com |
| Condensation Reaction | Urea, Formaldehyde, Guanidine (B92328) Hydrochloride | Produces a polymer with high thermal stability and chemical resistance. ontosight.ai | Urea-formaldehyde-guanidine hydrochloride polymer | ontosight.ai |
| Reaction with Malonaldehyde bis(dimethyl acetal) (MDBMA) | Urea, MDBMA, Concentrated HCl | Used for creating derivatives for analytical determination via LC-MS. oup.com | 2-Hydroxypyrimidine (2-HPM) | oup.comresearchgate.net |
| Mechanochemical Synthesis | Amino Acid Methyl Ester Hydrochlorides, Potassium Cyanate (KOCN) | Solvent-free ball milling; generates basic conditions in situ for deprotonation. beilstein-journals.org | Ureido derivatives (intermediates for hydantoins) | beilstein-journals.org |
| Reaction with Isocyanide and Acid Chloride | Substituted Urea, Isocyanide, Acid Chloride | A novel process yielding formamidine urea salts in pure form. orgsyn.org | 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride | orgsyn.org |
Leveraging Advanced Computational Chemistry for Predictive Understanding of this compound Reactivity and Interactions
Computational chemistry provides powerful tools for understanding molecular-level phenomena, offering insights that are often difficult to obtain through experimental methods alone. For urea and its derivatives, computational studies are crucial for elucidating their reactivity and interactions. researchgate.net
Future research in this area will likely involve:
Molecular Dynamics (MD) Simulations: MD simulations are essential for studying the behavior of this compound in solution, particularly its role as a protein denaturant and its interactions with water molecules. researchgate.netacs.org These simulations help clarify how urea disrupts hydrogen-bonded networks in water and unfolds macromolecules. olemiss.edu
Density Functional Theory (DFT): DFT calculations can predict the relationship between the molecular structure of urea derivatives and their functional properties, such as their efficacy as corrosion inhibitors. acs.org
Predictive Modeling for Reactivity and Properties: Advanced computational models can be used to predict the reactivity of various carbonyl compounds with urea and to calculate energetic parameters for different urea derivatives, helping to identify more reactive or stable compounds for specific applications. imist.maacs.org
The following table highlights key findings from computational studies on urea and related compounds.
| Computational Method | System Studied | Key Findings | Reference(s) |
| Molecular Dynamics (MD) | Urea in aqueous solution | Investigated solvation and the molecular mechanism of protein denaturation by urea. researchgate.net | researchgate.netacs.org |
| Density Functional Theory (DFT) | Urea-derived Mannich bases on mild steel | Elucidated the relationship between molecular structure and corrosion inhibition efficiency. acs.org | acs.org |
| Merck Molecular Force Field 94 (MMFF94) | Urea, Methylurea, Tetramethylurea, Cyanoguanidine | Calculated thermodynamic and energetic properties to correlate with algal biomass productivity. imist.ma | imist.ma |
| Raman Spectroscopy and Computational Modeling | Urea, Guanidine Hydrochloride, TMAO, and Water | Studied hydrogen bond interactions and confirmed shifts in the HNH bending region of urea when interacting with other molecules. olemiss.edu | olemiss.edu |
Expanding the Scope of this compound Applications in Novel Materials and Sustainable Technologies
This compound is recognized as a safer and less corrosive alternative to hydrochloric acid, with established uses in metal cleaning, boiler scale removal, and pH adjustment in various industrial processes. google.comgoogle.com The future lies in expanding its applications into advanced materials and sustainable technologies.
Key areas for future development include:
Sustainable Agriculture: The development of urea-based cocrystals presents a novel approach to creating "smart" fertilizers. ureaknowhow.com Cocrystallization of urea with other nutrients can enhance stability, improve moisture resistance, and allow for a controlled release of nitrogen, thereby increasing fertilizer efficiency and minimizing environmental runoff. rsc.org
Novel Polymers and Composites: Urea and its derivatives are building blocks for various polymers. ontosight.ai Research into new urea-based polymers could lead to materials with unique properties for use in coatings, adhesives, and biomedical applications. ontosight.ai The effect of urea on the viscosity of polymer aqueous solutions has been studied, indicating its potential to modify the properties of materials like polyvinylpyrrolidone. oup.com
Environmental Technologies: Urea solutions are used in wastewater treatment to remove nitrogen compounds and in selective catalytic reduction (SCR) systems to reduce harmful nitrogen oxide (NOx) emissions from diesel engines. arena-petrogas.commbfgroup.pl Future research could focus on developing more efficient urea-based systems for pollution control and CO2 capture. researchgate.net
| Application Area | Specific Use of this compound / Derivative | Benefit / Rationale | Reference(s) |
| Industrial Cleaning | Removal of water-insoluble metal salts (e.g., calcium carbonate). | Effective dissolution with lower corrosivity (B1173158) to metal equipment compared to HCl. google.com | google.comunifiedpatents.com |
| Pulp and Paper Industry | pH adjustment of pulping solutions, bleaching mixtures, and process water. | Replaces more hazardous acids like sulfuric and hydrochloric acid; forms soluble calcium chloride. google.com | google.com |
| Sustainable Agriculture | Formation of urea-based cocrystals (e.g., urea nitrate). | Enhanced stability, controlled nutrient release, improved nitrogen efficiency. rsc.org | ureaknowhow.comrsc.org |
| Polymer Science | Co-monomer in the synthesis of polymers. | Creates polymers with high thermal stability and chemical resistance. ontosight.ai | ontosight.ai |
| Environmental Protection | NOx reduction in exhaust gases (SCR systems); wastewater treatment. | Acts as a reducing agent for harmful emissions and helps neutralize pollutants. arena-petrogas.commbfgroup.pl | arena-petrogas.commbfgroup.pl |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science for this compound
The multifaceted nature of this compound necessitates an interdisciplinary research approach, bridging chemistry, biology, and environmental science. brunel.ac.ukircbc.ac.cn Such collaboration is essential to address complex challenges and unlock new opportunities.
Future interdisciplinary research directions include:
Biomedical and Pharmaceutical Development: This involves chemists synthesizing novel urea derivatives and biologists and pharmacologists evaluating their efficacy and mode of action against diseases. helmholtz-hips.de A key example is using this compound solutions in microbiology for the enhanced isolation of bacteria like Helicobacter pylori.
Environmental Impact and Remediation: This research area combines the expertise of environmental scientists, chemists, and biologists to study the lifecycle of urea-based products, such as fertilizers and polymers. brunel.ac.uk The goal is to design next-generation materials that are both effective and biodegradable, minimizing their environmental footprint. kgsindustry.com
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing urea hydrochloride with high purity, and how can researchers validate the synthesis process?
- Methodological Answer : this compound synthesis typically involves the reaction of urea with hydrochloric acid under controlled stoichiometric conditions. Researchers should monitor pH and temperature during crystallization to ensure purity . Post-synthesis validation requires techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>99%) . Titration against standardized base solutions can quantify residual acid impurities .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound in complex mixtures?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., NH and Cl bonds), while X-ray diffraction (XRD) confirms crystalline structure . For mixtures, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can distinguish this compound from co-solvents or degradation products . Differential scanning calorimetry (DSC) quantifies thermal stability and phase transitions .
Q. How can researchers assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should be conducted at elevated temperatures (e.g., 40°C, 60°C) and pH ranges (2–12) to simulate degradation pathways. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while UV-Vis spectroscopy tracks absorbance changes indicative of decomposition . For hydrolytic stability, monitor chloride ion release via ion-selective electrodes .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s thermodynamic data (e.g., solubility, enthalpy) across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity, ionic strength, or impurities. Systematic replication under controlled conditions (e.g., standardized buffer systems) is critical . Advanced computational models, such as molecular dynamics simulations, can predict solubility parameters and validate experimental data . Meta-analyses of existing literature should account for methodological differences (e.g., calorimetry vs. gravimetric methods) .
Q. What experimental designs minimize interference from this compound’s denaturation effects in protein studies?
- Methodological Answer : this compound’s chaotropic effects can be mitigated by using lower concentrations (<4 M) or combining it with stabilizing agents (e.g., glycerol). Analytical ultracentrifugation (AUC) or circular dichroism (CD) spectroscopy can differentiate between reversible and irreversible protein denaturation . Control experiments with guanidine hydrochloride or thiourea help isolate urea-specific effects .
Q. How can researchers optimize this compound’s role in nucleic acid precipitation without compromising yield or purity?
- Methodological Answer : Ethanol or isopropanol co-precipitation protocols require pH adjustment (e.g., sodium acetate buffer at pH 5.2) to enhance nucleic acid-urea interactions. Quantify RNA/DNA recovery using spectrophotometric A260/A280 ratios and gel electrophoresis. Compare efficiency against traditional chaotropic salts (e.g., guanidinium thiocyanate) to identify trade-offs .
Q. What strategies address conflicting results in this compound’s catalytic efficiency in organic synthesis?
- Methodological Answer : Contradictions may stem from solvent polarity or substrate specificity. Design a factorial experiment varying this compound concentration (0.1–2 M), solvent (aqueous vs. polar aprotic), and temperature. Reaction progress can be tracked via thin-layer chromatography (TLC) or in-situ FTIR. Compare kinetic data (e.g., turnover frequency) with computational density functional theory (DFT) models to identify mechanistic outliers .
Data Analysis and Validation
Q. How should researchers validate this compound’s interaction with metal ions in coordination chemistry studies?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and stoichiometry. X-ray absorption spectroscopy (XAS) or inductively coupled plasma mass spectrometry (ICP-MS) confirms metal-urea complex formation. Control experiments with EDTA or competing ligands (e.g., chloride ions) isolate specific interactions .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects in cell culture studies?
- Methodological Answer : Dose-response curves should use nonlinear regression models (e.g., sigmoidal fits) to calculate EC50/IC50 values. Account for cytotoxicity via MTT assays and normalize data to untreated controls. Principal component analysis (PCA) identifies confounding variables (e.g., pH shifts from HCl release) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
